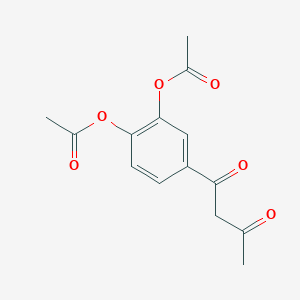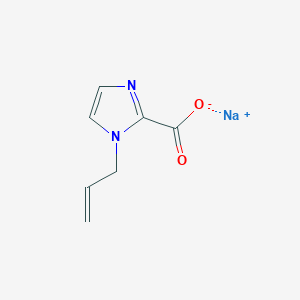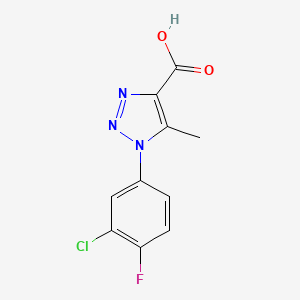
1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Chemical Reactions Analysis
The compound “1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” likely participates in various chemical reactions. For instance, 3-Chloro-4-fluorophenylboronic acid, a related compound, is known to be a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibition of Tyrosinase from Agaricus bisporus
- Summary of the Application : The compound is used as an inhibitor of Tyrosinase, an enzyme implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
- Methods of Application or Experimental Procedures : The compound was synthesized and incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the Tyrosinase catalytic site . The inhibitory properties were determined through in vitro assays using enzyme from mushroom Agaricus bisporus (AbTYR) as a surrogate to perform a preliminary screening of potential Tyrosinase inhibitors .
- Results or Outcomes : The results confirmed that the presence of this fragment is an important structural feature to improve the Tyrosinase inhibition in these new chemotypes as well . Furthermore, docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Application 2: Rhodium-Catalyzed Asymmetric Addition Reactions
- Summary of the Application : The compound can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . These reactions are a powerful tool for the construction of chiral molecules in organic synthesis .
- Methods of Application or Experimental Procedures : The compound is reacted with a suitable substrate in the presence of a Rhodium catalyst. The reaction conditions are carefully controlled to ensure the desired stereochemistry .
Application 3: Palladium-Catalyzed Oxidative Cross-Coupling Reaction
- Summary of the Application : The compound can be used as a reactant in Palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules .
- Methods of Application or Experimental Procedures : The compound is reacted with another suitable reactant in the presence of a Palladium catalyst and an oxidant. The reaction conditions are carefully controlled to ensure the desired product formation .
Application 2: Rhodium-Catalyzed Asymmetric Addition Reactions
- Summary of the Application : The compound can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . These reactions are a powerful tool for the construction of chiral molecules in organic synthesis .
- Methods of Application or Experimental Procedures : The compound is reacted with a suitable substrate in the presence of a Rhodium catalyst. The reaction conditions are carefully controlled to ensure the desired stereochemistry .
Application 3: Palladium-Catalyzed Oxidative Cross-Coupling Reaction
- Summary of the Application : The compound can be used as a reactant in Palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules .
- Methods of Application or Experimental Procedures : The compound is reacted with another suitable reactant in the presence of a Palladium catalyst and an oxidant. The reaction conditions are carefully controlled to ensure the desired product formation .
Application 4: Suzuki-Miyaura Coupling
- Summary of the Application : The compound can be used as a reactant in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds .
- Methods of Application or Experimental Procedures : The compound is reacted with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are carefully controlled to ensure the desired product formation .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUSHQHVBYUPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145906 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1094411-42-3 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094411-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



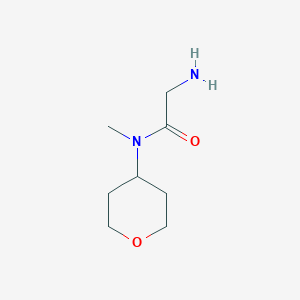

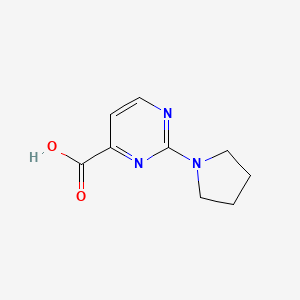

![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
amine](/img/structure/B1461386.png)
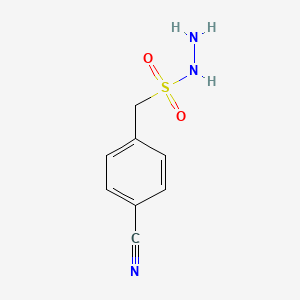
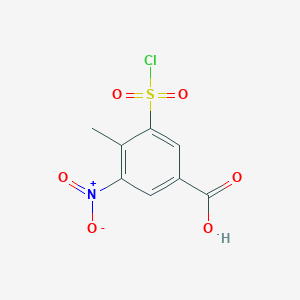

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)
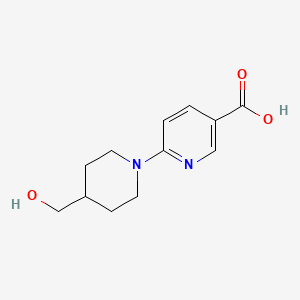
![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)
